molecular formula C4H11N3 B15260544 2-(Dimethylamino)ethanimidamide

2-(Dimethylamino)ethanimidamide

Cat. No.: B15260544
M. Wt: 101.15 g/mol
InChI Key: NPLJXAOGGMKFFB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanimidamide is a chemical compound with the molecular formula C4H11N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethanimidamide backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethanimidamide typically involves the reaction of dimethylamine with ethanimidamide under controlled conditions. One common method is the reaction of dimethylamine with ethyl formate, followed by the addition of ammonia to form the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Dimethylamino)ethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethanimidamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

2-(Dimethylamino)ethanimidamide, also known as dimethylaminoethanimidamide, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H11N3C_4H_{11}N_3 and is characterized by a dimethylamino group attached to an ethanimidamide backbone. Its hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showcasing effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLCell membrane disruption
Pseudomonas aeruginosa64 µg/mLCell membrane disruption

Nitric Oxide Synthase Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is crucial in the production of nitric oxide (NO), which plays a vital role in various physiological processes, including inflammation and vascular regulation. Inhibition of NOS can have therapeutic implications for treating inflammatory diseases .

Case Study: Inhibition of NOS
A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in NO levels, correlating with decreased inflammation markers. This suggests its potential use as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Cellular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
  • Cell Membrane Disruption: Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in pathogens.
  • Inhibition of Enzymatic Pathways: By inhibiting NOS, it alters the production of signaling molecules like NO, impacting inflammatory responses.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs: Potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Biochemical Research: As a tool for studying NOS-related pathways and their implications in disease.

Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

2-(dimethylamino)ethanimidamide

InChI

InChI=1S/C4H11N3/c1-7(2)3-4(5)6/h3H2,1-2H3,(H3,5,6)

InChI Key

NPLJXAOGGMKFFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=N)N

Origin of Product

United States

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